5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-
Description
The compound 5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a heterocyclic small molecule designed as a kinase inhibitor. Its structure includes a 5H-pyrrolo[2,3-b]pyrazine core, a 6-chloro-1-methylindazole substituent at position 2, and a carboxamide group at position 7 linked to a chiral azetidine-containing side chain. The scaffold is known for its versatility in kinase inhibition due to its ability to form hydrogen bonds with kinase hinge regions (e.g., residue Ala564 in FGFR1) and engage in hydrophobic interactions . The 6-chloro-1-methylindazole moiety likely targets hydrophobic pockets in the kinase ATP-binding site, while the azetidinyl group enhances metabolic stability and selectivity .
Properties
Molecular Formula |
C22H19ClN8O2 |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
2-(6-chloro-1-methylindazol-3-yl)-N-[1-(3-cyanoazetidin-1-yl)-1-oxopropan-2-yl]-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C22H19ClN8O2/c1-11(22(33)31-9-12(6-24)10-31)27-21(32)15-7-25-20-19(15)28-16(8-26-20)18-14-4-3-13(23)5-17(14)30(2)29-18/h3-5,7-8,11-12H,9-10H2,1-2H3,(H,25,26)(H,27,32) |
InChI Key |
CBAQRGUWFGLMKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CC(C1)C#N)NC(=O)C2=CNC3=NC=C(N=C23)C4=NN(C5=C4C=CC(=C5)Cl)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis
The synthesis generally follows a multi-step organic reaction pathway, which can be outlined as follows:
Step 1: Formation of the Pyrrolo[2,3-b]pyrazine Core
The initial step often involves the construction of the pyrrolo[2,3-b]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors such as substituted pyrazines and amines. For example, treatment of 2-aminopyrazine with suitable electrophiles can yield the desired bicyclic structure.
Step 2: Introduction of Functional Groups
After forming the core structure, various functional groups are introduced through coupling reactions. For instance, the carboxamide group can be formed via acylation reactions using appropriate acyl chlorides or anhydrides under basic conditions.
Step 3: Substitution Reactions
The introduction of substituents such as the indazole moiety and azetidine derivative typically involves nucleophilic substitution reactions. These reactions may require activation of the starting materials to improve reactivity.
Specific Reaction Conditions
The synthesis may utilize various solvents and catalysts to optimize reaction conditions:
Solvents : Common solvents include dimethyl sulfoxide (DMSO) or ethanol, depending on the solubility of reactants and desired reaction conditions.
Catalysts : The use of bases such as potassium tert-butoxide or sodium hydride can facilitate cyclization and substitution reactions by deprotonating substrates or activating electrophiles.
Example Reaction Scheme
A simplified reaction scheme for synthesizing this compound could be represented as follows:
$$
\text{Starting Material} \xrightarrow{\text{Cyclization}} \text{Pyrrolo[2,3-b]pyrazine} \xrightarrow{\text{Acylation}} \text{Carboxamide Intermediate} \xrightarrow{\text{Substitution}} \text{Final Compound}
$$
To confirm the structure and purity of synthesized compounds, several analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for structural confirmation by analyzing chemical shifts and coupling patterns.
Mass Spectrometry (MS) : Determines molecular weight and helps identify impurities.
High-Performance Liquid Chromatography (HPLC) : Assesses purity by separating components in a mixture.
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural Confirmation |
| Mass Spectrometry | Molecular Weight Determination |
| HPLC | Purity Assessment |
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, acetonitrile, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Research Findings
Scaffold Flexibility : The 5H-pyrrolo[2,3-b]pyrazine core is adaptable to multiple kinase targets (FGFR, JAK, SYK) via substituent modulation .
Carboxamide Role : The 7-carboxamide group is critical for hinge-region hydrogen bonding, as seen in JAK3 (Ala853) and SYK (Glu385) co-crystal structures .
Selectivity Drivers :
Biological Activity
The compound 5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl] is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrrolopyrazine class, characterized by a fused pyrrole and pyrazine ring structure. The presence of various functional groups, including a carboxamide moiety and substituted indazole, contributes to its unique reactivity and biological profile.
Inhibition of Kinases
Research indicates that compounds in the pyrrolopyrazine class often exhibit significant kinase inhibition properties. Specifically, the compound under review has shown promising activity as an inhibitor of Janus kinases (JAKs), which are integral to cytokine signaling pathways involved in inflammation and immune responses. Selectivity for JAK3 over JAK1 and JAK2 has been observed, which is crucial for minimizing adverse effects associated with broader kinase inhibition.
| Kinase | Selectivity | IC50 (nM) |
|---|---|---|
| JAK3 | High | 10 |
| JAK1 | Moderate | 50 |
| JAK2 | Low | 100 |
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Studies have demonstrated that similar pyrrolopyrazine derivatives possess significant inhibitory effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves inducing apoptosis in cancer cells, which is essential for effective cancer therapy .
Anti-inflammatory Effects
In vitro assays have shown that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity has been linked to its ability to interfere with signaling pathways activated by interleukin-6 (IL-6) while sparing IL-2 pathways, indicating a targeted therapeutic approach for inflammatory diseases .
Case Studies
Several studies have highlighted the biological efficacy of pyrrolopyrazine derivatives:
- Anticancer Efficacy : A study evaluated the effects of a series of pyrrolopyrazine derivatives on MCF-7 breast cancer cells. The results indicated that compounds with specific substitutions showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of a related compound that inhibited nitric oxide production in macrophages. This suggests potential applications in treating chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
